molecular formula C19H14N2O3S B2534422 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide CAS No. 921891-55-6

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide

Cat. No.: B2534422
CAS No.: 921891-55-6
M. Wt: 350.39
InChI Key: SRHCZXGAKDCFSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide is a dibenzooxazepine derivative featuring a thiophene-2-carboxamide substituent. The dibenzooxazepine core consists of a seven-membered oxazepine ring fused to two benzene rings.

Properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c1-11-4-6-16-14(9-11)21-18(22)13-10-12(5-7-15(13)24-16)20-19(23)17-3-2-8-25-17/h2-10H,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHCZXGAKDCFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CS4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the dibenzoxazepine core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: Biologically, N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide has shown potential in modulating neurotransmitter systems, making it a candidate for drug development in the treatment of psychiatric disorders.

Medicine: In medicine, its antipsychotic, antidepressant, and anxiolytic properties suggest potential therapeutic applications. Research is ongoing to explore its efficacy and safety profile in clinical settings.

Industry: In the industry, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties may offer advantages in the design of novel compounds with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism by which N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide exerts its effects involves interactions with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The exact molecular targets and pathways are still under investigation, but research suggests that it may act on receptors and enzymes involved in neurotransmitter synthesis and release.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituent Molecular Formula Molecular Weight Synthesis Protocol Key Analytical Data (LCMS/NMR)
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide Dibenzooxazepine Thiophene-2-carboxamide C₂₁H₁₅N₂O₃S 393.4 Amide coupling (analogous to Protocol A) Not reported in evidence; expected RT ~5–6 min, m/z 393.1 [M+H]+
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide Dibenzooxazepine 4-Trifluoromethylbenzamide C₂₂H₁₅F₃N₂O₃ 412.4 Amide coupling (General Protocol A) LCMS RT = 5.47 min, m/z 412.1 [M+H]+
2-(4-Ethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide Dibenzooxazepine 4-Ethoxyphenylacetamide C₂₄H₂₂N₂O₄ 402.4 Acetic acid derivative coupling Smiles: CCOc1ccc(CC(=O)Nc2ccc3c(c2)C(=O)Nc2cc(C)ccc2O3)cc1
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide Dibenzothiazepine (S) 4-Methoxyphenylacetamide C₂₅H₂₃N₂O₄S 459.5 General Protocol A LCMS RT = 5.33 min, m/z 449.1 [M+H]+
N-(4-Bromobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide Dibenzothiazepine (S) 4-Bromobenzylcarboxamide C₂₄H₂₀BrN₂O₂S 497.4 Chiral HPLC separation LCMS RT = 6.02 min, m/z 497.0 [M+H]+

Structural and Functional Differences

Core Heteroatom: Oxazepine vs. Thiazepine: The oxazepine core contains an oxygen atom in the seven-membered ring, while thiazepine analogs (e.g., compounds ) replace oxygen with sulfur. Impact: Thiazepine derivatives often exhibit higher metabolic stability due to sulfur’s resistance to oxidative degradation .

Substituent Effects :

  • Thiophene-2-carboxamide : The thiophene moiety introduces a planar, electron-rich heterocycle, which may enhance π-π stacking interactions with aromatic residues in target proteins compared to benzene-based substituents (e.g., trifluoromethylbenzamide in ).
  • Trifluoromethyl Group : Compounds like leverage the electronegative CF₃ group to improve membrane permeability and metabolic stability .

Synthesis Protocols :

  • Amide Coupling : Most analogs (e.g., ) are synthesized via EDC/DMAP-mediated coupling of carboxylic acids to the amine group on the dibenzoheterocycle. The main compound likely follows a similar route using thiophene-2-carboxylic acid .
  • Purification : Preparative HPLC is standard for isolating high-purity products (e.g., 9–58% yields in ).

Analytical Data Trends :

  • LCMS Retention Time : Bulkier substituents (e.g., naphthalen-2-yl in ) increase hydrophobicity, leading to longer RT (e.g., 6.02 min for vs. 5.09 min for smaller analogs ).
  • HRMS Accuracy : Reported HRMS values (e.g., 407.1061 vs. 407.1060 theoretical ) confirm structural integrity.

Key Research Findings

  • Dopamine Receptor Antagonism : Thiazepine derivatives (e.g., ) show selective D2 dopamine receptor antagonism (IC₅₀ = 10–50 nM), attributed to optimal substituent bulk and electronic effects .
  • Enantiomer Separation : Chiral HPLC resolves sulfoxide-containing thiazepines (e.g., ), highlighting the importance of stereochemistry in receptor binding .
  • Metabolic Stability : Oxazepine analogs with electron-withdrawing groups (e.g., CF₃ in ) exhibit longer half-lives in hepatic microsomes compared to electron-donating substituents (e.g., methoxy in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.